N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the butan-2-yl group.
Reduction: Reduction reactions can occur, especially at the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer or infections.
Industry: Used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide is unique due to its specific structural features, such as the trifluoromethyl group and the butan-2-yl substituent. These features may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-10(2)13(7-22-9-19-8-20-22)21-14(23)11-3-5-12(6-4-11)15(16,17)18/h3-6,8-10,13H,7H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDPDFMSPIWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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